molecular formula C19H22N8O2 B2995886 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 1706077-98-6

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Cat. No.: B2995886
CAS No.: 1706077-98-6
M. Wt: 394.439
InChI Key: KJHVUCMSLOSEBB-UHFFFAOYSA-N
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Description

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds demonstrating significant biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the compound has been a key intermediate in the synthesis of new pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents in cancer and inflammatory diseases (Rahmouni et al., 2016).

Antineoplastic and Antiviral Applications

In the context of antineoplastic applications, Gong et al. (2010) studied the metabolism of Flumatinib, a novel tyrosine kinase inhibitor with a similar core structure, in chronic myelogenous leukemia patients, highlighting the importance of understanding metabolic pathways for the development of effective cancer therapies (Gong, Chen, Deng, & Zhong, 2010). Additionally, Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiavian influenza virus activity, which underscores the potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antihypertensive Agents

Furthermore, the compound has been instrumental in the development of antimicrobial agents, as illustrated by Krishnamurthy et al. (2011), who synthesized derivatives with potent inhibitory activity against various bacterial strains (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011). Bayomi et al. (1999) explored the antihypertensive properties of related 1,2,4-triazolopyrimidines, highlighting the diverse therapeutic potential of such compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Properties

IUPAC Name

N-(2-phenoxyethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-19(21-6-11-29-16-4-2-1-3-5-16)26-9-7-25(8-10-26)17-12-18(23-14-22-17)27-15-20-13-24-27/h1-5,12-15H,6-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHVUCMSLOSEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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